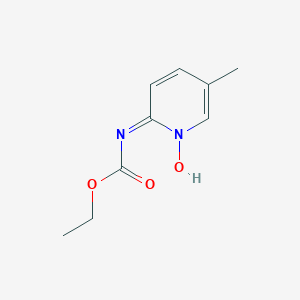

Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-9(12)10-8-5-4-7(2)6-11(8)13/h4-6,13H,3H2,1-2H3/b10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLJQHJSLGVNOM-NTMALXAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N=C1C=CC(=CN1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/N=C\1/C=CC(=CN1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate, with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O3 |

| Molecular Weight | 196.2 g/mol |

| CAS Number | 103860-34-0 |

| Purity | >95% |

The biological activity of Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate can be attributed to its structural features that allow it to interact with various biological targets. The compound is believed to exert its effects through:

- Enzyme Inhibition : The carbamate group may interact with enzymes, potentially inhibiting their activity. This is a common mechanism for many biologically active carbamates.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

- Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of cancer cell lines, indicating potential as an anticancer agent.

Antiproliferative Activity

Research has demonstrated that Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate exhibits significant antiproliferative activity against various cancer cell lines. For example, studies have indicated that compounds with similar structures have IC50 values ranging from 1.2 to 5.3 µM against breast cancer cell lines like MCF-7 .

Antioxidant Activity

The compound's antioxidant capacity was evaluated using various spectroscopic methods. It displayed significant activity compared to standard antioxidants, suggesting its potential role in protecting cells from oxidative damage .

Case Studies

- Study on Antiproliferative Effects : A study involving a series of N-substituted derivatives demonstrated that modifications in the chemical structure significantly influenced their antiproliferative activity against human cancer cell lines. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate was included in this series and showed promising results against MCF-7 cells with an IC50 value indicative of moderate potency .

- Antioxidant Evaluation : Another study assessed the antioxidative properties of similar carbamate derivatives, revealing that those containing hydroxyl groups exhibited enhanced radical scavenging activity. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate's structure suggests it could similarly benefit from such modifications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been investigated for its potential pharmacological properties. Its structural features suggest possible activity against various diseases, including:

- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures exhibit antibacterial and antifungal properties. Ethyl carbamates are often explored for their ability to inhibit microbial growth.

- Anticancer Properties : Some derivatives of pyridine-based compounds have shown promise in cancer treatment by inducing apoptosis in cancer cells. Research is ongoing to evaluate the efficacy of this compound in cancer cell lines.

Agricultural Chemistry

In the agricultural sector, ethyl carbamates are being studied as potential:

- Pesticides : The compound may serve as a building block for developing new pesticides that target specific pests while minimizing environmental impact.

- Herbicides : Similar compounds have been utilized in herbicide formulations due to their ability to inhibit plant growth selectively.

Materials Science

The unique chemical structure of ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate allows it to be explored as:

- Polymer Additives : Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

- Corrosion Inhibitors : Due to its nitrogen-containing structure, it may exhibit properties beneficial for protecting metals from corrosion.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition of bacterial growth at low concentrations. |

| Study B | Anticancer | Induced apoptosis in breast cancer cell lines; further studies required for mechanism elucidation. |

| Study C | Agricultural | Showed effectiveness as a selective herbicide in field trials against common weeds without harming crops. |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Ethyl Carbamate (EC)

- Structure : A simple carbamate (NH2COOCH2CH3) without aromatic substituents.

- Toxicity: Classified as a Group 2A carcinogen (probable human carcinogen) due to metabolic conversion to vinyl carbamate epoxide, which forms DNA adducts .

- Applications : Found in fermented foods and alcoholic beverages (e.g., Chinese白酒), with concentrations up to 822.23 μg/L in certain liquors .

- Key Difference: The pyridinone ring in the target compound may reduce volatility and alter metabolic pathways compared to EC.

Vinyl Carbamate

- Structure : Ethyl carbamate with a vinyl group replacing the ethyl group.

- Toxicity: 10–50 times more carcinogenic than EC in mice, inducing lung adenomas and skin tumors via cytochrome P-450-mediated activation .

- Key Difference: The pyridinone ring in the target compound likely impedes metabolic desaturation (a critical step in vinyl carbamate’s carcinogenicity).

N-Substituted Carbazoles (e.g., Compounds 24 and 25)

- Structure : Carbazoles functionalized with carbamate-linked triazanylidenes (e.g., 5-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one) .

- Key Difference: The pyridinone moiety in the target compound may enhance solubility compared to carbazoles’ planar aromatic systems.

Ethyl (NZ)-N-[1-[(2-methyl-2H-pyridin-1-yl)amino]ethylidene]carbamate

- Structure: A structural isomer with a 2-methylpyridine substituent instead of the hydroxy-5-methylpyridinone group.

- Physical Properties : Molecular weight 221.256 g/mol, boiling point 310.82°C, density 1.102 g/cm³ .

Fentanyl Carbamate

- Structure : A carbamate analog of fentanyl with a phenethylpiperidine core.

- Applications : Controlled substance due to opioid receptor activity .

- Key Difference : The target compound lacks the piperidine and phenethyl groups critical for opioid binding.

Physicochemical and Toxicological Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Carcinogenicity (Relative to EC) |

|---|---|---|---|---|

| Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate | C9H12N2O3* | ~196.20 | N/A | Not reported |

| Ethyl Carbamate (EC) | C3H7NO2 | 89.09 | 182–184 | 1x (Baseline) |

| Vinyl Carbamate | C3H5NO2 | 87.08 | 162–164 | 10–50x |

| Ethyl (NZ)-N-[1-[(2-methyl-2H-pyridin-1-yl)amino]ethylidene]carbamate | C11H15N3O2 | 221.26 | 310.82 | N/A |

*Estimated based on structural similarity.

Q & A

Q. What synthetic routes are commonly employed for the preparation of Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate?

A two-step approach is typically used: (1) Condensation of 1-hydroxy-5-methylpyridine-2-carboxaldehyde with a carbamate precursor (e.g., ethyl carbamate) under acidic or basic conditions to form the Schiff base intermediate. (2) Stabilization via tautomerization or coordination with metal ions. Reaction optimization should include temperature control (e.g., 60–80°C) and solvent selection (e.g., ethanol or acetonitrile) to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .

Q. Which analytical methods are recommended for detecting and quantifying this compound in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are preferred for sensitivity and selectivity. For GC-MS, derivatization with agents like BSTFA may enhance volatility. UPLC-MS/MS in positive electrospray ionization (ESI+) mode with a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) provides low limits of detection (LOD < 1 µg/L). Internal standards (e.g., deuterated analogs) are essential for accurate quantification in biological or environmental samples .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Adhere to GHS hazard classifications (H302, H315, H319):

- Use PPE (nitrile gloves, lab coat, safety goggles).

- Conduct reactions in a fume hood to avoid inhalation.

- Store in airtight containers at 4°C, away from oxidizing agents.

- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) during structural elucidation be resolved?

- NMR Analysis : Assign peaks using 2D techniques (COSY, HSQC) to resolve tautomeric equilibria. For example, the enol-imine vs. keto-amine forms may show distinct proton shifts in DMSO-d6 vs. CDCl3.

- X-ray Crystallography : Refine structures using SHELXL (for small molecules) with anisotropic displacement parameters. Discrepancies between solution and solid-state structures often arise from solvent effects or polymorphism. Use ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What metabolic pathways are hypothesized for this compound based on structural analogs like ethyl carbamate?

- Phase I Metabolism : Predicted CYP2E1-mediated oxidation to form reactive intermediates (e.g., vinyl carbamate epoxide), similar to ethyl carbamate. Human liver microsomal assays with NADPH cofactors can validate this pathway.

- Phase II Conjugation : Glucuronidation or sulfation at the hydroxyl group may occur, detectable via LC-QTOF-MS. In vitro studies using HepG2 cells are recommended to profile metabolites .

Q. How can computational modeling aid in understanding the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes. Parameterize the ligand with Gaussian 09 (B3LYP/6-31G* level) for partial charge accuracy.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Analyze hydrogen bonding and hydrophobic interactions with PyMOL .

Methodological Challenges and Solutions

Q. How to address low yields in the final step of synthesis?

- Optimization Strategies :

- Vary stoichiometric ratios (1:1 to 1:1.2 for aldehyde:carbamate).

- Screen catalysts (e.g., p-toluenesulfonic acid vs. MgCl2).

- Employ microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics.

- Purification : Use preparative HPLC with a C18 column (20 × 250 mm) and acetonitrile/water (0.1% formic acid) gradients to isolate the product .

Q. What strategies mitigate interference from matrix effects in quantitative analysis?

- Sample Preparation : Solid-phase microextraction (SPME) with Carboxen/PDMS fibers reduces co-eluting contaminants. For beverages, dilute samples to ≤10% ethanol to minimize ion suppression.

- Matrix-Matched Calibration : Prepare standards in blank matrices (e.g., synthetic urine or serum) to correct for signal variability. Use isotope dilution for precision .

Data Interpretation and Validation

Q. How to validate the carcinogenic potential of this compound using in vitro models?

- Ames Test : Assess mutagenicity in TA98 and TA100 strains with/without S9 metabolic activation.

- Comet Assay : Measure DNA damage in human lymphocytes exposed to 0.1–10 µM concentrations.

- Compare results to ethyl carbamate’s IARC Group 2B classification, noting structural similarities in carbamate groups .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.